4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine
Descripción
This compound is a pyrrolo[2,3-d]pyrimidine derivative, a heterocyclic scaffold with structural similarities to nucleosides and antibiotics, as noted in studies on analogous molecules . Its core structure is substituted at positions 4, 5, and 7:
- Position 5: A phenyl group, common in bioactive pyrrolopyrimidines.
- Position 7: A 3-chlorophenyl substituent, which may enhance lipophilicity and influence target binding.
The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and receptor affinity through strategic substitution patterns.
Propiedades
IUPAC Name |
7-(3-chlorophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN5/c1-21-11-13-25(14-12-21)35-16-15-34(18-22(35)2)29-28-27(23-7-4-3-5-8-23)19-36(30(28)33-20-32-29)26-10-6-9-24(31)17-26/h3-14,17,19-20,22H,15-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIDGXXMZGZMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and phenyl groups through various substitution reactions. The final step involves the attachment of the piperazine ring, which is achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, solvent selection and temperature control are critical factors in scaling up the production process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent. Its mechanism of action primarily involves the inhibition of protein kinase B (Akt), a crucial pathway in cell proliferation and survival.
Key Findings from Studies
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to tumor growth.
- Molecular Docking Studies : These studies suggest that the compound interacts favorably with target proteins, providing insights into its binding mechanisms.
Applications in Medicinal Chemistry
The potential applications of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine in medicinal chemistry include:
- Anticancer Drug Development : Due to its ability to inhibit key signaling pathways in cancer cells.
- Antiviral Research : Investigated for potential antiviral properties against influenza and other viral infections by targeting viral polymerases.
- Anti-inflammatory Agents : The compound's structural features may contribute to anti-inflammatory activities, making it a candidate for further exploration in this area.
Case Studies and Research Insights
Recent studies have highlighted the promising nature of this compound:
- A study published in Pharmaceuticals evaluated various derivatives of pyrrolopyrimidine compounds for their anticancer activities, demonstrating that modifications to the structure can significantly enhance efficacy against specific cancer types .
- Another investigation focused on the interaction between the compound and viral polymerases, showing potential as an antiviral agent by disrupting essential protein-protein interactions necessary for viral replication .
- The evaluation of anti-inflammatory properties has also been documented, where similar compounds exhibited dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a broader therapeutic application .
Mecanismo De Acción
The mechanism of action of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Structural Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations :
Bioactivity and Computational Similarity Analysis
Table 2: Bioactivity and Similarity Metrics
Insights :
- The target compound shows low-to-moderate similarity (Tanimoto/Dice < 0.75) to analogs, suggesting unique bioactivity profiles .
- Clustering analysis () indicates that structural differences at positions 4 and 7 correlate with divergent protein-target interactions, particularly in kinase vs. HDAC inhibition pathways.
Physicochemical and Spectroscopic Comparisons
Table 3: NMR Chemical Shift Variations (Selected Regions)
Key Findings :
- The 2-methyl-1-(4-methylphenyl)piperazine group in the target compound induces distinct NMR shifts in Regions A and B compared to simpler substituents .
Actividad Biológica
The compound 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular pharmacology. This article delves into its synthesis, biological activity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₃ClN₄
- Molecular Weight : 340.21 g/mol
- CAS Number : 890091-44-8
This complex structure features multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidines typically involves multi-step organic reactions. The specific synthetic pathways for this compound include:
- Formation of the pyrrolo[2,3-d]pyrimidine core.
- Introduction of the chlorophenyl and phenyl substituents.
- Final modification to incorporate the piperazine moiety.
Antitumor Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures demonstrate potent cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound exhibits IC50 values in the low micromolar range (0.6 - 3 µM) against several tumor cell lines, indicating strong antitumor efficacy .
The proposed mechanism of action for these compounds includes:
- Microtubule Depolymerization : Similar compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- P-glycoprotein Modulation : Some derivatives enhance drug accumulation within cells by modulating P-glycoprotein (Pgp), a protein associated with drug resistance in cancer therapy .
Case Studies
- Antitumor Efficacy in Cell Lines : A study demonstrated that a related compound induced significant cytotoxicity in JC cells, with a mechanism involving microtubule disruption .
- VEGFR Inhibition : Compounds structurally related to pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| Compound A | 0.6 | Tumor Cells | Microtubule Inhibition |
| Compound B | 1.5 | VEGFR | Receptor Inhibition |
| Compound C | 3.0 | Pgp | Drug Accumulation Modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
